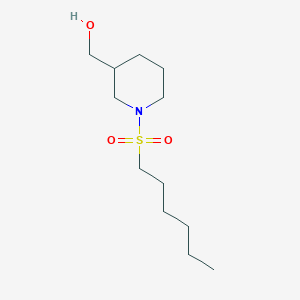
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester is a chemical compound with the molecular formula C8H7Cl2N3O2S. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group, a methylthio group, and an azanyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid and 2-chloro-1-iminoethyl chloride.
Reaction with Methylthio Group: The 3-pyridinecarboxylic acid is reacted with a methylthio group under specific conditions to introduce the methylthio substituent.
Formation of Azanyl Ester: The intermediate product is then reacted with 2-chloro-1-iminoethyl chloride to form the azanyl ester.
The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azanyl ester group to an amine.
Substitution: The chlorine atom in the 2-chloro-1-iminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyridinecarboxylic acid, 2-chloro-, (2-chloro-1-iminoethyl)azanyl ester
- 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-bromo-1-iminoethyl)azanyl ester
Uniqueness
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester is unique due to the presence of both the methylthio and azanyl ester groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
252914-63-9 |
|---|---|
Molekularformel |
C9H10ClN3O2S |
Molekulargewicht |
259.71 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-chloroethylidene)amino] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2S/c1-16-8-6(3-2-4-12-8)9(14)15-13-7(11)5-10/h2-4H,5H2,1H3,(H2,11,13) |
InChI-Schlüssel |
YQRICNFHGXHCRW-UHFFFAOYSA-N |
Isomerische SMILES |
CSC1=C(C=CC=N1)C(=O)O/N=C(/CCl)\N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)ON=C(CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
